GSK 4027

Description

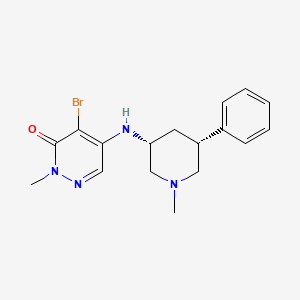

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAFGXCWAWRULT-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK4027: A Technical Guide to a Selective PCAF/GCN5 Bromodomain Chemical Probe

GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), two closely related histone acetyltransferases (HATs). These enzymes play a crucial role in epigenetic regulation by acetylating histone and non-histone proteins, thereby modulating gene expression. Their dysregulation has been implicated in a variety of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental characterization of GSK4027 for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

GSK4027 functions as a competitive inhibitor of the PCAF/GCN5 bromodomains. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on other proteins, a key mechanism for the recruitment of transcriptional machinery to specific genomic loci. By occupying the acetyl-lysine binding pocket of the PCAF/GCN5 bromodomains, GSK4027 prevents their interaction with acetylated histones and other proteins. This disruption of protein-protein interactions inhibits the recruitment of PCAF/GCN5-containing complexes to chromatin, thereby modulating the transcription of target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK4027, demonstrating its high potency and selectivity.

Table 1: In Vitro Potency of GSK4027

| Target | Assay | Value | Reference |

| PCAF | TR-FRET pIC50 | 7.4 ± 0.11 | [1] |

| PCAF | BROMOscan pKi | 8.9 | [1] |

| GCN5 | BROMOscan pKi | 8.9 | [1] |

| PCAF | NanoBRET pIC50 | 7.2 | [1] |

Table 2: Selectivity Profile of GSK4027

| Target | Assay | Value (pIC50) | Selectivity vs. PCAF/GCN5 | Reference |

| BRD4 BD1 | TR-FRET | < 4.3 | >1000-fold | [1] |

| BRD9 | TR-FRET | 5.1 ± 0.08 | ~200-fold | [1] |

| BET Family | BROMOscan | - | ≥18,000-fold | |

| Wider Bromodomain Families | BROMOscan | - | ≥70-fold |

Signaling Pathways

PCAF and GCN5 are integral components of large multi-protein complexes that act as transcriptional co-activators. They are involved in numerous signaling pathways that regulate cell growth, differentiation, and immune responses.

Caption: Overview of PCAF/GCN5 signaling pathways and the inhibitory action of GSK4027.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of GSK4027 to the PCAF bromodomain in a competitive binding format.

Materials:

-

Recombinant PCAF bromodomain (tagged, e.g., with His or GST)

-

Biotinylated acetylated histone peptide ligand

-

Europium-labeled streptavidin (donor fluorophore)

-

Allophycocyanin-labeled anti-tag antibody (acceptor fluorophore)

-

GSK4027

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume black plates

Procedure:

-

Prepare a serial dilution of GSK4027 in assay buffer.

-

In a 384-well plate, add the GSK4027 dilutions.

-

Add a pre-mixed solution of the PCAF bromodomain and the biotinylated histone peptide to each well.

-

Add a pre-mixed solution of Europium-labeled streptavidin and allophycocyanin-labeled anti-tag antibody to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at a suitable wavelength (e.g., 320 nm).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the GSK4027 concentration to determine the pIC50.

Caption: Workflow for the TR-FRET competitive binding assay.

BROMOscan® Assay

BROMOscan® is a competition binding assay that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain. The amount of bromodomain bound to the ligand-functionalized beads is measured by qPCR. This assay is used to determine the selectivity of GSK4027 against a panel of bromodomains.

General Protocol Outline:

-

Bromodomain-tagged T7 phage is incubated with a compound of interest (GSK4027).

-

The mixture is then added to wells containing an immobilized ligand for the bromodomain.

-

After an equilibration period, the unbound phage is washed away.

-

The amount of bound phage is quantified by qPCR of the T7 phage DNA.

-

The results are compared to a control (DMSO) to determine the percent of binding inhibition.

-

Binding constants (Ki) are calculated from the dose-response curves.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay used to quantify the engagement of GSK4027 with the PCAF bromodomain in a cellular environment.

Materials:

-

HEK293 cells

-

Expression vectors for PCAF-NanoLuc® fusion protein and HaloTag®-Histone H3.3 fusion protein

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

GSK4027

-

Opti-MEM® I Reduced Serum Medium

-

96-well white plates

Procedure:

-

Co-transfect HEK293 cells with the PCAF-NanoLuc® and HaloTag®-Histone H3.3 expression vectors.

-

After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.

-

Dispense the cells into a 96-well white plate.

-

Add serial dilutions of GSK4027 to the wells.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).

-

Calculate the NanoBRET™ ratio and plot against the GSK4027 concentration to determine the cellular pIC50.

Caption: Workflow for the NanoBRET™ target engagement assay.

Conclusion

GSK4027 is a valuable research tool for investigating the biological roles of the PCAF and GCN5 bromodomains. Its high potency and selectivity make it suitable for use in a variety of in vitro and cellular assays to probe the function of these epigenetic regulators in health and disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this chemical probe.

References

GSK4027: A Technical Guide to a Selective PCAF/GCN5 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK4027 is a potent, cell-permeable, and highly selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and General Control Nonderepressible 5 (GCN5, also known as KAT2A).[1][2] These lysine acetyltransferases (KATs) are key epigenetic regulators implicated in various diseases, including cancer and inflammatory conditions. This document provides a comprehensive technical overview of GSK4027, including its biochemical and cellular activity, selectivity profile, and detailed protocols for key experimental assays. Furthermore, it illustrates the core signaling pathways influenced by PCAF/GCN5 inhibition.

Introduction

The bromodomain and extra-terminal domain (BET) family of proteins has been a major focus of epigenetic drug discovery. However, the development of selective inhibitors for other bromodomain-containing proteins is crucial for dissecting their specific biological roles and exploring new therapeutic avenues. PCAF and GCN5 are homologous KATs that play critical roles in transcriptional regulation by acetylating histone and non-histone proteins.[3] Their bromodomains recognize acetylated lysine residues, tethering the enzyme complexes to chromatin and facilitating gene activation. Dysregulation of PCAF and GCN5 activity has been linked to the progression of various cancers and inflammatory diseases.[2]

GSK4027 emerged from a medicinal chemistry effort to develop a potent and selective chemical probe for the PCAF/GCN5 bromodomains.[1] Its high selectivity against the BET family (≥18,000-fold) and other bromodomain families (≥70-fold) makes it an invaluable tool for elucidating the specific functions of PCAF and GCN5 in cellular processes.[2] This guide summarizes the key quantitative data for GSK4027 and provides detailed methodologies for its characterization.

Quantitative Data Summary

The inhibitory activity and selectivity of GSK4027 have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of GSK4027

| Target | Assay Type | Value | Reference |

| PCAF | BROMOscan | Kᵢ = 1.4 nM | [2] |

| GCN5 | BROMOscan | Kᵢ = 1.4 nM | [2] |

| PCAF | TR-FRET | pIC₅₀ = 7.4 (40 nM) | [2] |

Table 2: Cellular Potency of GSK4027

| Target | Assay Type | Cell Line | Value | Reference |

| PCAF | NanoBRET | HEK293 | pIC₅₀ = 7.2 (60 nM) | [2] |

Table 3: Selectivity Profile of GSK4027 (BROMOscan)

| Bromodomain Family | Representative Member | Selectivity Fold (vs. PCAF/GCN5) | Reference |

| BET | BRD4 | >18,000 | [2] |

| Other Families | BRPF1, BRD1, FALZ | >70 | [2] |

Experimental Protocols

Detailed methodologies for the key assays used to characterize GSK4027 are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the binding of GSK4027 to the PCAF bromodomain by competing with a fluorescently labeled ligand.

Materials:

-

Recombinant PCAF bromodomain protein

-

Fluorescently labeled bromodomain ligand (e.g., a biotinylated histone peptide)

-

Europium-labeled streptavidin (donor fluorophore)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

GSK4027 compound serial dilutions

-

384-well low-volume black plates

Procedure:

-

Prepare a master mix of the PCAF bromodomain protein and the biotinylated histone peptide ligand in assay buffer.

-

Add the master mix to the wells of a 384-well plate.

-

Add serial dilutions of GSK4027 or DMSO (vehicle control) to the wells.

-

Incubate at room temperature for 30 minutes.

-

Prepare a detection mix containing Europium-labeled streptavidin and the streptavidin-conjugated acceptor fluorophore in assay buffer.

-

Add the detection mix to all wells.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the inhibitor concentration to determine the IC₅₀ value.

BROMOscan® Ligand Binding Assay

This competitive binding assay quantifies the interaction of GSK4027 with a panel of bromodomains.

Methodology: The BROMOscan® assay is a proprietary competition binding assay performed by DiscoverX (now part of Eurofins Discovery). The general principle involves:

-

Test compounds are incubated with DNA-tagged bromodomain proteins.

-

The mixture is added to wells containing an immobilized, proprietary bromodomain ligand.

-

The amount of bromodomain protein bound to the immobilized ligand is quantified using qPCR of the attached DNA tag.

-

A competition curve is generated by measuring the displacement of the tagged bromodomain from the immobilized ligand at various concentrations of the test compound.

-

The dissociation constant (Kᵢ) is calculated from the competition curve.

NanoBRET™ Cellular Target Engagement Assay

This live-cell assay measures the ability of GSK4027 to engage the full-length PCAF protein inside cells.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-PCAF fusion protein

-

Plasmid encoding HaloTag®-Histone H3.3 fusion protein

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand (fluorescent tracer)

-

Nano-Glo® Live Cell Reagent

-

GSK4027 compound serial dilutions

-

384-well white plates

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 plasmids.

-

After 24 hours, harvest the cells and resuspend them in Opti-MEM™.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate for 30 minutes at 37°C.

-

Dispense the cell suspension into a 384-well white plate.

-

Add serial dilutions of GSK4027 or DMSO to the wells.

-

Incubate for 90 minutes at 37°C.

-

Add Nano-Glo® Live Cell Reagent to all wells.

-

Read the plate on a luminometer capable of measuring both the donor (NanoLuc®, ~460 nm) and acceptor (NanoBRET™ 618, ~618 nm) emission wavelengths.

-

Calculate the NanoBRET™ ratio and plot against the inhibitor concentration to determine the cellular IC₅₀.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving PCAF/GCN5 and the general workflows of the experimental assays described.

Caption: PCAF/GCN5 signaling pathway and the inhibitory action of GSK4027.

Caption: Workflow for the TR-FRET biochemical assay.

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Conclusion

GSK4027 is a well-characterized, potent, and selective chemical probe for the bromodomains of PCAF and GCN5. Its favorable properties, including cell permeability and high selectivity over other bromodomain families, make it an essential tool for investigating the biological functions of these important epigenetic regulators. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing GSK4027 to explore the therapeutic potential of targeting PCAF and GCN5 in diseases such as cancer and inflammation.

References

- 1. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK4027 | Structural Genomics Consortium [thesgc.org]

- 3. KAT tales: Functions of Gcn5 and PCAF lysine acetyltransferases in SAGA and ATAC - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action: Inhibition of H3K27 Demethylases

An In-depth Technical Guide to the Role of GSK-J4 in Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GSK-J4, a selective small molecule inhibitor, and its pivotal role in the epigenetic regulation of gene transcription. We will delve into its core mechanism of action, summarize key quantitative data, detail its influence on critical signaling pathways, and provide methodologies for essential experiments.

GSK-J4 is a cell-permeable ethyl ester prodrug of GSK-J1.[1] Its primary mechanism of action is the potent and selective dual inhibition of the Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A) .[2][3] These enzymes are responsible for removing the di- and tri-methyl groups from lysine 27 on histone H3 (H3K27me2/3).[2] The H3K27me3 mark is a canonical feature of facultative heterochromatin and is strongly associated with transcriptional repression, or gene silencing.[4]

By inhibiting JMJD3 and UTX, GSK-J4 prevents the demethylation of H3K27, leading to an accumulation of the repressive H3K27me3 mark at the promoter regions of target genes.[4][5] This increase in methylation tightens the chromatin structure, preventing the binding of transcription factors and effectively silencing gene expression.[6] This action makes GSK-J4 a critical tool for studying the epigenetic control of gene expression and a potential therapeutic agent in diseases characterized by aberrant epigenetic modifications, such as cancer.[4][7]

Caption: Core mechanism of GSK-J4 action.

Quantitative Data Summary

The efficacy of GSK-J4 has been quantified across various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative metrics.

| Target Enzyme/Process | IC50 Value (µM) | Cell/System | Reference |

| JMJD3/KDM6B | 8.6 | Biochemical Assay | [2] |

| UTX/KDM6A | 6.6 | Biochemical Assay | [2] |

| LPS-induced TNF-α Production | ~9.0 | Human Primary Macrophages | [1][2][3] |

| Experimental Model | GSK-J4 Concentration | Observed Effect | Reference |

| Mouse Podocytes | 5 µM for 48 hours | Increased H3K27me3 levels | [2] |

| NIH3T3 Cells | 30 µM for 24 hours | ~90% decrease in Shh-induced Gli1 expression | [8] |

| Mantle Cell Lymphoma (MCL) Cells | Varies (Dose-dependent) | Reduced adhesion to stromal cells | [9] |

| Glioma Cells (U87 & U251) | Varies (Dose- and time-dependent) | Inhibition of cell proliferation and migration | [5] |

| Diabetic Mice (STZ-induced) | N/A | Reduced proteinuria and glomerulosclerosis | [6][10] |

Modulation of Signaling Pathways

GSK-J4's impact on the epigenetic landscape influences several critical signaling pathways involved in cell fate, inflammation, and oncogenesis.

NF-κB Signaling Pathway

In mantle cell lymphoma (MCL), the adhesion of cancer cells to stromal cells elevates KDM6B levels. KDM6B removes the repressive H3K27me3 mark at the promoter regions of NF-κB genes, leading to their expression. GSK-J4 blocks this process, preventing NF-κB activation and subsequently reducing the adhesion and survival of MCL cells.[9]

Caption: GSK-J4 inhibits adhesion-induced NF-κB signaling.

Sonic Hedgehog (Shh) Signaling Pathway

The Sonic hedgehog (Shh) pathway is crucial for development and is often dysregulated in cancers like medulloblastoma.[8] Activation of the Shh pathway normally induces the expression of target genes such as Gli1. This induction requires JMJD3 to demethylate H3K27me3 at the Gli1 promoter. Treatment with GSK-J4 prevents this demethylation, increases H3K27me3 levels at the Gli1 promoter, and subsequently blocks Shh signaling and inhibits cancer cell growth.[8]

Caption: GSK-J4 blocks Shh signaling via H3K27me3 modulation.

Experimental Protocols & Workflows

Investigating the effects of GSK-J4 involves a range of molecular biology techniques. Below is a generalized experimental workflow and detailed protocols for key assays.

General Experimental Workflow

Caption: Workflow for analyzing GSK-J4's molecular effects.

Western Blot for H3K27me3 Levels

This protocol is used to determine changes in global H3K27me3 levels following GSK-J4 treatment.[2][11]

-

Cell Treatment: Plate cells (e.g., HeLa, U87 glioma, or mouse podocytes) and allow them to adhere. Treat cells with the desired concentration of GSK-J4 (e.g., 5-10 µM) or DMSO as a vehicle control for 24-48 hours.

-

Histone Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells with a whole-cell extract buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Alternatively, for specific histone analysis, perform an acid extraction protocol.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K27me3 (e.g., Rabbit anti-H3K27me3) overnight at 4°C.

-

Incubate with a primary antibody against a loading control, such as total Histone H3 or β-actin.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify the relative changes in H3K27me3 levels, normalized to the loading control.[12]

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is used to measure the enrichment of the H3K27me3 mark at specific gene promoters.[8][13]

-

Cell Treatment and Cross-linking:

-

Treat cells with GSK-J4 or DMSO as described above.

-

Add formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and harvest.

-

Lyse the cells and nuclei using appropriate lysis buffers.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads.

-

Incubate a portion of the sheared chromatin (e.g., 25-50 µg) overnight at 4°C with an antibody specific for H3K27me3. A negative control incubation with a non-specific IgG antibody is essential.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers designed to amplify specific gene promoter regions of interest (e.g., Gli1, MGMT).

-

Analyze the results using the percent input method or fold enrichment over the IgG control. This will reveal if GSK-J4 treatment leads to an increased abundance of the H3K27me3 mark at the target gene promoter.[14]

-

References

- 1. xcessbio.com [xcessbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling [mdpi.com]

- 10. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cgp.iiarjournals.org [cgp.iiarjournals.org]

The Impact of GSK4027 on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK4027 is a potent and selective chemical probe for the bromodomains of the histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A). By binding to the acetyl-lysine reading domain of these proteins, GSK4027 is expected to disrupt the downstream signaling cascades that are dependent on the recognition of acetylated histone tails. This guide provides a comprehensive overview of GSK4027, its mechanism of action, and its characterized effects. While direct, quantitative data on the global or locus-specific changes in histone acetylation upon GSK4027 treatment are not extensively detailed in the public domain, this document outlines the established biochemical and cellular engagement of GSK4027 with its targets and provides detailed protocols for investigating its downstream effects on histone modifications.

Introduction to GSK4027 and its Targets

Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. This process is dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). The GNAT family of HATs, which includes PCAF and GCN5, are responsible for acetylating specific lysine residues on histone tails, a mark that is generally associated with a more open chromatin structure and transcriptional activation.

PCAF and GCN5 contain a bromodomain, a protein module that specifically recognizes and binds to acetylated lysine residues on histones and other proteins. This "reading" function is critical for the recruitment and stabilization of chromatin-modifying complexes at specific genomic loci, thereby propagating and maintaining a transcriptionally active chromatin state.

GSK4027 is a small molecule inhibitor designed to specifically target the bromodomains of PCAF and GCN5. By competitively inhibiting the binding of these bromodomains to acetylated histones, GSK4027 is hypothesized to disrupt the recruitment of PCAF/GCN5-containing complexes to chromatin, thereby modulating gene expression programs that are dependent on these interactions.

Quantitative Data on GSK4027

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of GSK4027.

Table 1: In Vitro Binding Affinity and Potency of GSK4027

| Target | Assay Type | Metric | Value | Reference |

| PCAF | TR-FRET | IC50 | 40 nM | [1] |

| PCAF | BROMOscan | Ki | 1.4 nM | [1] |

| GCN5 | BROMOscan | Ki | 1.4 nM | [1] |

Table 2: Cellular Target Engagement of GSK4027

| Target | Assay Type | Cell Line | Metric | Value | Reference |

| PCAF | NanoBRET | HEK293 | IC50 | 60 nM | [1] |

Table 3: Selectivity Profile of GSK4027

| Off-Target Bromodomain | Assay Type | Metric | Selectivity vs. PCAF/GCN5 | Reference |

| BET Family | - | - | ≥18,000-fold | [1][2] |

| BRPF3 | BROMOscan | Ki (100 nM) | >70-fold | [1] |

| BRD1 | BROMOscan | Ki (110 nM) | >70-fold | [1] |

| FALZ | BROMOscan | Ki (130 nM) | >70-fold | [1] |

| BRPF1 | BROMOscan | Ki (140 nM) | >70-fold | [1] |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of GSK4027

The following diagram illustrates the proposed mechanism by which GSK4027 disrupts the function of PCAF/GCN5.

Caption: Proposed mechanism of GSK4027 action.

Experimental Workflow for Assessing Histone Acetylation Changes

This diagram outlines a typical workflow to investigate the downstream effects of GSK4027 on cellular histone acetylation levels.

Caption: Workflow for analyzing histone acetylation changes.

Experimental Protocols

Protocol for Cellular Target Engagement using NanoBRET™ Assay

This protocol is adapted for measuring the displacement of PCAF from histone H3 by GSK4027 in live cells.

Materials:

-

HEK293 cells

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine™ 2000 Transfection Reagent

-

Plasmids: NanoLuc®-PCAF and HaloTag®-Histone H3.3

-

HaloTag® NanoBRET™ 618 Ligand

-

GSK4027 and DMSO (vehicle control)

-

White, 96-well assay plates

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 6-well plate at a density that will result in 80-90% confluency on the day of transfection.

-

Transfection:

-

Prepare a DNA-lipid complex by co-transfecting the NanoLuc®-PCAF and HaloTag®-Histone H3.3 plasmids using Lipofectamine™ 2000 in Opti-MEM™, following the manufacturer's instructions.

-

Incubate the cells with the transfection complex for 24 hours at 37°C and 5% CO2.

-

-

Cell Plating for Assay:

-

Harvest the transfected cells and resuspend them in fresh medium.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the recommended concentration.

-

Dispense the cell suspension into a white 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of GSK4027 in assay medium.

-

Add the GSK4027 dilutions and DMSO control to the appropriate wells.

-

Incubate the plate for 2 hours at 37°C and 5% CO2.

-

-

NanoBRET™ Measurement:

-

Add the Nano-Glo® Substrate to each well.

-

Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

-

-

Data Analysis:

-

Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the corrected BRET ratio against the log of the GSK4027 concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol for Western Blot Analysis of Histone Acetylation

Materials:

-

Cells treated with GSK4027 or DMSO

-

Histone extraction buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-H3K14ac, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Histone Extraction:

-

Lyse the harvested cells and isolate the nuclear fraction.

-

Extract histones from the nuclear pellet using an acid extraction method.

-

Quantify the protein concentration of the histone extracts.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of histone extracts on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific histone acetylation mark (e.g., anti-H3K14ac) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the acetylated histone band to the intensity of the total histone H3 band to account for loading differences.

-

Protocol for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Materials:

-

Cells treated with GSK4027 or DMSO

-

Formaldehyde for crosslinking

-

Lysis and sonication buffers

-

Antibody for the histone mark of interest (e.g., anti-H3K14ac)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer and proteinase K

-

DNA purification kit

-

Reagents for library preparation and sequencing

Procedure:

-

Crosslinking and Chromatin Preparation:

-

Treat cells with formaldehyde to crosslink proteins to DNA.

-

Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the histone acetylation mark of interest overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Crosslinking:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C and treating with proteinase K.

-

-

DNA Purification and Library Preparation:

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencing platform.

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions enriched for the histone acetylation mark.

-

Compare the enrichment profiles between GSK4027-treated and control samples to identify differential acetylation.

-

Conclusion

GSK4027 is a valuable chemical probe for elucidating the biological roles of the PCAF and GCN5 bromodomains. Its high potency and selectivity make it a suitable tool for investigating the downstream consequences of inhibiting the "reading" of acetylated histone marks by these key epigenetic regulators. While direct evidence of GSK4027's impact on cellular histone acetylation levels is not yet widely published, the experimental protocols provided in this guide offer a clear path for researchers to undertake such investigations. Future studies employing techniques like Western blotting and ChIP-seq are necessary to fully understand how GSK4027 modulates the epigenetic landscape and subsequent gene expression programs.

References

- 1. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition | PLOS One [journals.plos.org]

- 2. The Bromodomain of Gcn5 Regulates Site Specificity of Lysine Acetylation on Histone H3 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of GSK4027 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK4027 is a potent and selective chemical probe for the bromodomains of the histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A).[1][2] These enzymes are critical epigenetic regulators implicated in a variety of cellular processes, including gene transcription, and their dysregulation is linked to the development and progression of cancer.[1][2] This technical guide provides a comprehensive overview of the preliminary studies of GSK4027, with a focus on its mechanism of action, biochemical and cellular activity, and the signaling pathways it perturbs in the context of cancer. While direct studies on the effects of GSK4027 on cancer cell viability, apoptosis, and cell cycle are limited in publicly available literature, this guide will also explore the known roles of its targets, PCAF and GCN5, in cancer cell lines to infer the potential therapeutic implications of their inhibition.

Core Data Presentation

Table 1: In Vitro and Cellular Potency of GSK4027

| Target/Assay | Assay Type | Value | Notes |

| PCAF (KAT2B) | TR-FRET | pIC50 = 7.4 ± 0.11 | Time-Resolved Fluorescence Resonance Energy Transfer binding competition assay.[1] |

| PCAF (KAT2B) | BROMOscan | Ki = 1.4 nM | Binding assay performed at DiscoverX.[1] |

| GCN5 (KAT2A) | BROMOscan | Ki = 1.4 nM | Binding assay performed at DiscoverX.[1] |

| Cellular Target Engagement (PCAF) | NanoBRET | IC50 = 60 nM | Measured in HEK293 cells.[1][3] |

| Cytotoxicity | Cellular Health Assay | Non-cytotoxic up to 200 µM | Assessed in HEK293 cells by monitoring mitochondrial integrity, nuclear size, and membrane permeability.[1] |

Table 2: Selectivity Profile of GSK4027

| Off-Target Bromodomain | BROMOscan (Ki) | Selectivity vs. PCAF/GCN5 |

| BRPF3 | 100 nM | >70-fold |

| BRD1 | 110 nM | >70-fold |

| FALZ | 130 nM | >70-fold |

| BRPF1 | 140 nM | >70-fold |

| BRD4 | >10,000-fold vs. PCAF | >18,000-fold selectivity over the BET family.[1][2] |

Signaling Pathways

The primary targets of GSK4027, PCAF and GCN5, are integral components of transcriptional regulation and are known to interact with and modulate the activity of key oncogenic and tumor suppressor pathways.

PCAF/GCN5 and c-Myc Signaling

PCAF and GCN5 are critical co-activators for the transcription factor c-Myc, a proto-oncogene that is frequently dysregulated in a wide range of human cancers. By acetylating histones at c-Myc target gene promoters, PCAF and GCN5 facilitate an open chromatin structure, enabling transcriptional activation of genes involved in cell proliferation, growth, and metabolism. Inhibition of PCAF/GCN5 with GSK4027 is hypothesized to disrupt this interaction, leading to the downregulation of c-Myc target genes and subsequent inhibition of cancer cell proliferation.

GSK4027 inhibits PCAF/GCN5, disrupting c-Myc-mediated transcription.

PCAF/GCN5 and p53 Signaling

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. PCAF can directly acetylate p53, which is a critical post-translational modification for p53's transcriptional activity and stability. By inhibiting PCAF, GSK4027 may modulate the p53 pathway, although the net effect (pro- or anti-apoptotic) could be context-dependent and requires further investigation in specific cancer types.

GSK4027 may modulate p53 activity by inhibiting PCAF-mediated acetylation.

Experimental Protocols

TR-FRET Binding Competition Assay

This assay is used to determine the binding affinity of GSK4027 to the PCAF bromodomain.

Materials:

-

Truncated PCAF bromodomain protein

-

Fluorescently tagged bromodomain ligand (e.g., a biotinylated histone peptide and a fluorescently labeled antibody)

-

Europium (Eu) chelate-labeled streptavidin and APC-labeled antibody

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

GSK4027 and control compounds

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of GSK4027 and control compounds in assay buffer.

-

Add a fixed concentration of the PCAF bromodomain protein to each well of the microplate.

-

Add the serially diluted compounds to the wells.

-

Add the fluorescently tagged ligand mixture (e.g., biotinylated peptide, Eu-streptavidin, and APC-antibody) to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

-

The IC50 value is calculated from the dose-response curve of the compound's ability to displace the fluorescent ligand from the bromodomain.

Workflow for the TR-FRET binding competition assay.

BROMOscan® Assay

This is a competitive binding assay to determine the dissociation constant (Ki) of GSK4027 for a panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.

Procedure (as performed by DiscoverX):

-

Bromodomain proteins are tagged with a unique DNA identifier.

-

An immobilized ligand for the bromodomain is prepared on a solid support.

-

The DNA-tagged bromodomain protein and the test compound (GSK4027) are incubated with the immobilized ligand.

-

Unbound proteins are washed away.

-

The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.

-

The Ki value is determined by measuring the concentration of the test compound required to displace 50% of the bound bromodomain.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of GSK4027 to engage its target, PCAF, within living cells.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-PCAF fusion protein and HaloTag®-Histone H3.3 fusion protein

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

GSK4027 and control compounds

-

96-well or 384-well white, opaque cell culture plates

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 expression vectors.

-

Plate the transfected cells into the multi-well plates.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.

-

Add serial dilutions of GSK4027 or control compounds to the wells.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells to initiate the luminescence reaction.

-

Immediately measure the donor emission (NanoLuc®, ~460 nm) and acceptor emission (NanoBRET™ 618, >600 nm) using a plate reader equipped with appropriate filters.

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission. The IC50 value is determined from the dose-response curve of GSK4027's ability to disrupt the interaction between PCAF and Histone H3.3.

Workflow for the NanoBRET cellular target engagement assay.

Conclusion and Future Directions

GSK4027 is a highly potent and selective chemical probe for the PCAF/GCN5 bromodomains. Preliminary studies have thoroughly characterized its in vitro and cellular target engagement properties. The established links between PCAF/GCN5 and critical oncogenic pathways, such as c-Myc, suggest that inhibition of these bromodomains is a promising strategy for cancer therapy.

However, a significant gap in the current understanding of GSK4027 is the lack of publicly available data on its effects in a broad range of cancer cell lines. Future studies should focus on:

-

Evaluating the anti-proliferative effects of GSK4027 across a panel of cancer cell lines with varying genetic backgrounds to identify sensitive and resistant populations.

-

Investigating the induction of apoptosis and cell cycle arrest by GSK4027 in sensitive cancer cell lines to elucidate its mechanism of anti-cancer activity.

-

Exploring the detailed impact of GSK4027 on the c-Myc, p53, and NF-κB signaling pathways in a cancer-specific context to validate the proposed mechanisms of action.

Such studies will be crucial in determining the therapeutic potential of targeting PCAF/GCN5 with GSK4027 and in guiding the development of next-generation inhibitors for clinical applications in oncology.

References

- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]

- 2. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]

An In-depth Technical Guide on the Impact of GSK2606414 on Inflammatory Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the mechanism of action of GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), and its profound impact on inflammatory pathways. Through a comprehensive review of preclinical studies, this guide provides quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Introduction

GSK2606414 is a first-in-class, orally bioavailable inhibitor of PERK, a critical mediator of the unfolded protein response (UPR).[1] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival mechanism, chronic ER stress and sustained PERK activation can lead to inflammation and apoptosis, contributing to the pathology of various diseases, including neurodegenerative disorders and cancer.[1][2] GSK2606414 selectively targets the kinase activity of PERK, thereby modulating downstream signaling events and mitigating the detrimental effects of prolonged ER stress, including the inflammatory response.[2][3]

Mechanism of Action: PERK Inhibition

Under ER stress, PERK autophosphorylates and becomes active. Its primary substrate is the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4).[2] ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, detrimentally, apoptosis and inflammation.[2][4] GSK2606414, with an IC50 of 0.4 nM, potently and selectively inhibits the kinase activity of PERK, preventing the phosphorylation of eIF2α and the subsequent downstream events.[5][6]

Impact on Inflammatory Signaling Pathways

PERK activation is intricately linked to inflammatory responses.[3] The PERK-eIF2α-ATF4 axis can induce the expression of pro-inflammatory cytokines and chemokines.[4] Furthermore, PERK can activate the NF-κB pathway, a central regulator of inflammation.[4][7] By inhibiting PERK, GSK2606414 has been shown to suppress ER stress-induced inflammation without compromising normal immune responses.[3]

Quantitative Data on the Effects of GSK2606414

The following tables summarize the quantitative effects of GSK2606414 on key markers of the PERK pathway and inflammatory responses from various in vitro studies.

Table 1: Inhibition of PERK Signaling by GSK2606414

| Cell Line | Treatment Condition | GSK2606414 Concentration | Measured Endpoint | Result | Reference |

| A549 | Transfected with SARS-CoV-2 ORF3a mRNA for 48h | 1000 nM | mRNA levels of PERK axis executioners (e.g., ATF4) | Significant decrease | [8] |

| A549 | Transfected with SARS-CoV-2 ORF3a mRNA for 48h | 1000 nM | Protein expression of PERK, CHOP, PUMA | Reduced expression | [8] |

| Neuro2a (N2A) | High glucose (30 μM) for 24h | 0.5 μM | Phosphorylation of PERK | Significantly reduced (p < 0.001) | [9] |

| Neuro2a (N2A) | High glucose (30 μM) for 24h | 1 μM | Phosphorylation of PERK | Significantly reduced (p < 0.001) | [9] |

| Neuro2a (N2A) | High glucose (30 μM) for 24h | 1 μM | Phosphorylation of eIF2α | Significantly reduced (p < 0.001) | [9] |

Table 2: Attenuation of Inflammatory Markers by GSK2606414

| Cell Line/System | Inflammatory Stimulus | GSK2606414 Concentration | Inflammatory Marker | Result | Reference |

| Astrocytes | ER Stress | Not specified | IL-6, CCL2, CCL20 expression | Reduced expression | [3] |

| A549 | SARS-CoV-2 ORF3a mRNA | 1000 nM | Expression of pro-inflammatory factors | Ameliorated | [8] |

| A549 | SARS-CoV-2 ORF3a mRNA | 1000 nM | Phosphorylation of p65 (NF-κB subunit) and IκBα | Reduced phosphorylation | [8][10] |

| A549 | SARS-CoV-2 ORF3a mRNA | 1000 nM | Secretion of IL-6 and IL-8 | Reduced secretion | [8] |

Detailed Experimental Protocols

Western Blot Analysis for PERK Pathway Proteins

This protocol is a representative method for assessing the phosphorylation and expression levels of key proteins in the PERK signaling pathway.

1. Cell Lysis:

-

Treat cells with GSK2606414 and/or an ER stress inducer for the desired time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

RT-qPCR for Inflammatory Cytokine Gene Expression

This protocol outlines the steps to quantify the mRNA levels of inflammatory cytokines.

1. RNA Extraction:

-

Treat cells as described in the Western Blot protocol.

-

Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

2. cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

3. Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Perform the qPCR reaction using a real-time PCR detection system.

-

The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

GSK2606414 is a powerful research tool for investigating the role of the PERK branch of the unfolded protein response in inflammatory processes. Its high potency and selectivity allow for the precise dissection of PERK-mediated signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the therapeutic potential of PERK inhibition in diseases with an inflammatory component. Further investigation into the in vivo efficacy and safety of GSK2606414 and other PERK inhibitors is warranted to translate these preclinical findings into clinical applications. It is also important to note that some studies have suggested that at certain concentrations, GSK2606414 may have off-target effects, such as inhibiting RIPK1, which should be considered when interpreting results.[7]

References

- 1. GSK2606414 - Wikipedia [en.wikipedia.org]

- 2. What are PERK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Attenuation of PKR-like ER Kinase (PERK) Signaling Selectively Controls Endoplasmic Reticulum Stress-induced Inflammation Without Compromising Immunological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

GSK'4027: A Potent and Selective PCAF/GCN5 Bromodomain Inhibitor for Retroviral Infection Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic strategies against retroviral infections, particularly Human Immunodeficiency Virus (HIV), remains a critical area of research. One promising avenue involves targeting host cellular factors that are essential for the viral life cycle. The histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A) have emerged as key host cofactors in HIV-1 replication. These enzymes, through their bromodomains, play a crucial role in recognizing acetylated lysine residues on both histone and non-histone proteins, including the HIV-1 viral proteins Tat and Integrase. This recognition is a critical step in facilitating viral gene expression and integration into the host genome.

GSK3732402A (GSK'4027) is a potent, cell-permeant, and highly selective chemical probe for the bromodomains of PCAF and GCN5. Its development has provided the scientific community with a valuable tool to investigate the therapeutic potential of targeting these bromodomains in the context of retroviral infection and other diseases. This technical guide provides a comprehensive overview of GSK'4027, including its mechanism of action, quantitative data on its activity, detailed experimental methodologies, and visualization of the relevant signaling pathways.

Mechanism of Action

GSK'4027 functions as a competitive inhibitor of the PCAF/GCN5 bromodomains. The bromodomain is a protein module that specifically recognizes and binds to ε-N-acetylated lysine residues, such as those found on the tails of histone proteins. In the context of HIV-1 infection, the viral trans-activator protein Tat is acetylated at specific lysine residues (e.g., Lys50) by host cell acetyltransferases like p300. This acetylation event creates a binding site for the PCAF bromodomain. The recruitment of PCAF to the HIV-1 long terminal repeat (LTR) promoter via this interaction is crucial for the efficient transcription of the viral genome.[1][2][3] Similarly, the HIV-1 integrase enzyme is also acetylated by GCN5, which enhances its catalytic activity and promotes viral integration.

By binding to the acetyl-lysine binding pocket of the PCAF/GCN5 bromodomains, GSK'4027 prevents the recognition of acetylated Tat and integrase, thereby inhibiting their functions and ultimately suppressing viral replication. The high selectivity of GSK'4027 for PCAF/GCN5 over other bromodomain-containing proteins, particularly the BET family, makes it a precise tool for dissecting the specific roles of these two acetyltransferases in retroviral biology.

Quantitative Data Presentation

The following tables summarize the in vitro and cellular activity of GSK'4027 from various biochemical and cellular assays.

Table 1: In Vitro Binding Affinity and Potency of GSK'4027

| Target | Assay Type | Value | Reference |

| PCAF | TR-FRET | pIC50: 7.4 ± 0.11 | [4] |

| PCAF | BROMOscan | pKi: 8.9 | [4] |

| PCAF | BROMOscan | Ki: 1.4 nM | [4] |

| GCN5 | BROMOscan | pKi: 8.9 | [4] |

| GCN5 | BROMOscan | Ki: 1.4 nM | [4] |

Table 2: Cellular Target Engagement of GSK'4027

| Cell Line | Assay Type | Target | Value | Reference |

| HEK293 | NanoBRET | Full-length PCAF displacement from Histone H3.3 | pIC50: 7.2 (IC50: 60 nM) | [4] |

Table 3: Selectivity Profile of GSK'4027 against other Bromodomains

| Target | Assay Type | Value (pIC50) | Fold Selectivity vs. PCAF/GCN5 | Reference |

| BRD4 BD1 | TR-FRET | < 4.3 | >1000 | [4] |

| BRD9 | TR-FRET | 5.1 ± 0.08 | ~200 | [4] |

Experimental Protocols

This section outlines the methodologies for the key experiments cited in the characterization of GSK'4027.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of GSK'4027 to the PCAF bromodomain in a competitive binding format.

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2). In this context, a biotinylated histone peptide containing an acetylated lysine is bound to a streptavidin-donor fluorophore conjugate. The PCAF bromodomain, tagged with an acceptor fluorophore, binds to the acetylated peptide, bringing the donor and acceptor into close proximity and generating a FRET signal. When GSK'4027 is introduced, it competes with the acetylated peptide for binding to the PCAF bromodomain, leading to a decrease in the FRET signal in a dose-dependent manner.

Detailed Methodology:

-

Reagents:

-

Recombinant PCAF bromodomain (tagged with an acceptor fluorophore, e.g., GST-tag for antibody-based detection).

-

Biotinylated histone H3 peptide acetylated at a specific lysine residue.

-

Streptavidin-conjugated donor fluorophore (e.g., Terbium cryptate).

-

Anti-GST antibody conjugated to an acceptor fluorophore (if using a GST-tagged bromodomain).

-

GSK'4027 compound dilutions.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

-

Procedure:

-

All reactions are typically performed in a low-volume 384-well plate.

-

Add a fixed concentration of the biotinylated acetylated histone peptide and the streptavidin-donor conjugate to all wells and incubate to allow binding.

-

Add serial dilutions of GSK'4027 or vehicle control (DMSO) to the wells.

-

Add a fixed concentration of the PCAF bromodomain-acceptor conjugate to initiate the competition reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay to reduce background fluorescence.

-

The ratio of acceptor to donor emission is calculated, and the pIC50 is determined by fitting the data to a four-parameter logistic equation.[5][6]

-

BROMOscan® Assay

This is a competitive binding assay used to determine the selectivity and affinity (Ki) of GSK'4027 against a large panel of bromodomains.

Principle: The BROMOscan® technology utilizes a proprietary assay based on the binding of a DNA-tagged bromodomain to an immobilized ligand. Test compounds are added to compete with the immobilized ligand for binding to the bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.[7][8]

Detailed Methodology:

-

Reagents:

-

A panel of DNA-tagged human bromodomains.

-

Immobilized proprietary ligands on a solid support (e.g., beads).

-

GSK'4027 compound dilutions.

-

qPCR reagents.

-

-

Procedure:

-

The DNA-tagged bromodomain of interest is incubated with the immobilized ligand in the presence of varying concentrations of GSK'4027.

-

After an incubation period to allow for binding competition, the unbound bromodomain and compound are washed away.

-

The amount of bromodomain remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

-

The results are typically reported as the percentage of the bromodomain bound compared to a vehicle control.

-

For Ki determination, a dose-response curve is generated, and the data is fitted to a competitive binding model.[7][9]

-

NanoBRET™ Cellular Target Engagement Assay

This assay is used to quantify the binding of GSK'4027 to its target, PCAF, within living cells.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay relies on energy transfer between a NanoLuc® luciferase-tagged protein of interest (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor). In this case, full-length PCAF is fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the PCAF bromodomain is added to the cells. Binding of the tracer to the NanoLuc®-PCAF fusion protein brings the donor and acceptor into close proximity, resulting in a BRET signal. When GSK'4027 is added, it enters the cells and competes with the tracer for binding to the PCAF bromodomain, causing a dose-dependent decrease in the BRET signal.[10][11][12]

Detailed Methodology:

-

Reagents:

-

HEK293 cells.

-

Expression vector for NanoLuc®-PCAF fusion protein.

-

Expression vector for HaloTag®-Histone H3.3 (as a localization partner).

-

Transfection reagent.

-

NanoBRET™ PCAF tracer.

-

Nano-Glo® substrate.

-

GSK'4027 compound dilutions.

-

Opti-MEM® I Reduced Serum Medium.

-

-

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 expression vectors.

-

After 24 hours, harvest and resuspend the cells in Opti-MEM®.

-

Dispense the cell suspension into a 96-well or 384-well white assay plate.

-

Add the NanoBRET™ PCAF tracer to the cells at a predetermined optimal concentration.

-

Add serial dilutions of GSK'4027 or vehicle control (DMSO) to the wells.

-

Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.

-

Add the Nano-Glo® substrate to all wells to generate the luminescent signal from the NanoLuc® luciferase.

-

Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (one for the donor and one for the acceptor).

-

Calculate the BRET ratio (acceptor emission / donor emission) and determine the pIC50 from the dose-response curve.[10][11][13]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving PCAF/GCN5 in HIV-1 transcription and a general experimental workflow for evaluating bromodomain inhibitors like GSK'4027.

References

- 1. Transcriptional synergy between Tat and PCAF is dependent on the binding of acetylated Tat to the PCAF bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Structural basis of lysine-acetylated HIV-1 Tat recognition by PCAF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitor selectivity screening and displacement assays [bio-protocol.org]

- 10. eubopen.org [eubopen.org]

- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]

- 12. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

An In-depth Technical Guide to the Discovery and Development of GSK4027

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), two closely related histone acetyltransferases (HATs) implicated in various pathological processes, including cancer and inflammation. This document provides a comprehensive technical overview of the discovery, development, and characterization of GSK4027, including detailed experimental protocols, quantitative biochemical and cellular data, and visualization of relevant signaling pathways.

Introduction

The epigenetic regulation of gene expression is a critical cellular process, and its dysregulation is a hallmark of numerous diseases. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby acting as "readers" of the epigenetic code. The bromodomain-containing proteins PCAF (also known as KAT2B) and GCN5 (also known as KAT2A) are key transcriptional co-activators. Their bromodomains are crucial for tethering acetyltransferase-containing complexes to chromatin, leading to histone acetylation and gene activation. The development of selective chemical probes for these bromodomains is essential for dissecting their biological functions and exploring their therapeutic potential.

GSK4027 emerged from a lead optimization program aimed at identifying potent and selective inhibitors of the PCAF/GCN5 bromodomains. It serves as a valuable tool for the scientific community to investigate the biological roles of these epigenetic readers.[1] This guide details the key aspects of its development and characterization.

Discovery and Lead Optimization

GSK4027 was developed through a medicinal chemistry effort that began with a weakly potent and non-selective pyridazinone hit compound.[1] The optimization process focused on improving potency for the PCAF/GCN5 bromodomains while enhancing selectivity against other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family.

Structure-Activity Relationship (SAR) Studies:

The lead optimization process involved systematic modifications of the initial pyridazinone scaffold. Key SAR insights included:

-

Piperidine Substitutions: Exploration of different substituents on the piperidine ring was crucial for enhancing potency and selectivity.

-

Stereochemistry: The specific stereochemistry of the piperidine substituents was found to be critical for optimal binding to the PCAF/GCN5 bromodomains. GSK4027 is the (R,R)-enantiomer, while its corresponding (S,S)-enantiomer, GSK4028, serves as a negative control.[1]

-

Core Modifications: Modifications to the pyridazinone core were investigated to fine-tune the physicochemical properties of the molecule, such as solubility and cell permeability.

This iterative process of design, synthesis, and testing led to the identification of GSK4027 as a highly potent and selective chemical probe.

Quantitative Data

The potency, selectivity, and cellular activity of GSK4027 have been extensively characterized using a variety of biochemical and cellular assays.

| Assay Type | Target | Parameter | Value | Reference |

| Biochemical Assays | ||||

| TR-FRET | PCAF | IC50 | 40 nM | [1] |

| BROMOscan | PCAF | Ki | 1.4 nM | [1] |

| BROMOscan | GCN5 | Ki | 1.4 nM | [1] |

| BROMOscan | BRPF3 | Ki | 100 nM | [1] |

| BROMOscan | BRD1 | Ki | 110 nM | [1] |

| BROMOscan | FALZ | Ki | 130 nM | [1] |

| BROMOscan | BRPF1 | Ki | 140 nM | [1] |

| Cellular Assays | ||||

| NanoBRET | PCAF (in HEK293 cells) | IC50 | 60 nM | [1] |

| Cytotoxicity Assay | - | - | No changes up to 200 µM | [1] |

Selectivity Profile:

GSK4027 demonstrates exceptional selectivity for the PCAF/GCN5 bromodomains. It exhibits over 18,000-fold selectivity against the BET family of bromodomains and over 70-fold selectivity against a wider panel of bromodomains.[1] In a broad panel of 53 biochemical and phenotypic assays, no significant off-target binding was observed at concentrations below 3 µM.[1]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a competitive binding assay used to determine the IC50 of GSK4027 against the PCAF bromodomain.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged PCAF bromodomain. The binding of these two components is detected by the proximity of a Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor), resulting in a FRET signal. Unlabeled GSK4027 competes with the histone peptide for binding to the PCAF bromodomain, leading to a decrease in the FRET signal.

Methodology:

-

Reagents:

-

GST-tagged PCAF bromodomain

-

Biotinylated histone H4 acetylated lysine peptide

-

Europium-labeled anti-GST antibody

-

Streptavidin-Allophycocyanin (APC)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

GSK4027 serially diluted in DMSO.

-

-

Procedure:

-

Add GST-tagged PCAF bromodomain and the biotinylated histone peptide to the wells of a 384-well plate.

-

Add serial dilutions of GSK4027 or DMSO (vehicle control).

-

Incubate at room temperature for 15 minutes.

-

Add a mixture of Europium-labeled anti-GST antibody and Streptavidin-APC.

-

Incubate at room temperature for 60 minutes in the dark.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of acceptor to donor fluorescence.

-

Plot the ratio against the logarithm of the GSK4027 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

BROMOscan® Assay

This assay, performed by DiscoverX, is a competitive binding assay that quantifies the ability of a compound to displace a ligand from a DNA-tagged bromodomain.

Principle: PCAF or GCN5 bromodomain is fused to a DNA tag. The bromodomain is then incubated with an immobilized ligand. In the presence of a competing compound like GSK4027, the amount of bromodomain bound to the immobilized ligand is reduced. The amount of bound bromodomain is quantified using qPCR of the attached DNA tag.

Methodology:

-

Assay Components:

-

DNA-tagged PCAF or GCN5 bromodomain.

-

Proprietary immobilized ligand.

-

GSK4027.

-

-

Procedure:

-

The DNA-tagged bromodomain is incubated with the immobilized ligand in the presence of varying concentrations of GSK4027.

-

After an incubation period to reach equilibrium, unbound bromodomain is washed away.

-

The amount of bound bromodomain is quantified by qPCR.

-

-

Data Analysis:

-

The results are reported as the percentage of the bromodomain bound compared to a DMSO control.

-

The Ki value is determined from the dose-response curve.

-

NanoBRET™ Cellular Target Engagement Assay

This assay is used to measure the engagement of GSK4027 with the full-length PCAF protein in live HEK293 cells.[1]

Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® protein labeled with a fluorescent ligand). In this assay, PCAF is fused to NanoLuc®, and histone H3.3 is fused to HaloTag®. The interaction of these two proteins in live cells brings the donor and acceptor into close proximity, resulting in a BRET signal. GSK4027 competes for the acetyl-lysine binding pocket of the PCAF bromodomain, disrupting its interaction with acetylated histones and thus reducing the BRET signal.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are co-transfected with plasmids encoding for NanoLuc®-PCAF and HaloTag®-Histone H3.3.

-

Cells are cultured for 24 hours to allow for protein expression.

-

-

Assay Procedure:

-

Transfected cells are harvested and seeded into a 96-well plate.

-

Cells are treated with the HaloTag® NanoBRET® 618 Ligand and incubated to allow for labeling of the HaloTag® fusion protein.

-

Serial dilutions of GSK4027 or DMSO are added to the wells.

-

The NanoBRET® Nano-Glo® Substrate is added to the wells to initiate the luminescent reaction.

-

The plate is immediately read on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.

-

-

Data Analysis:

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission.

-

The corrected BRET ratio is plotted against the logarithm of the GSK4027 concentration, and the data is fitted to a dose-response curve to determine the cellular IC50 value.

-

Signaling Pathways and Experimental Workflows

PCAF/GCN5 in Transcriptional Activation

PCAF and GCN5 are key components of large multi-protein co-activator complexes, such as SAGA. These complexes are recruited to gene promoters by DNA-binding transcription factors. The bromodomain of PCAF/GCN5 recognizes acetylated lysine residues on histones, stabilizing the complex at the promoter. The acetyltransferase activity of PCAF/GCN5 then further acetylates histones, leading to a more open chromatin structure that is permissive for transcription.

References

Biochemical Properties of the GSK4027 Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction